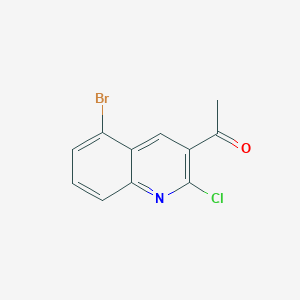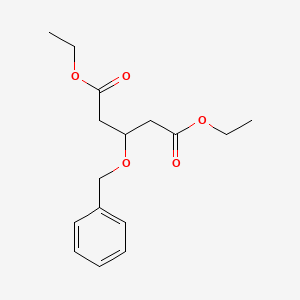
5-Iodo-6-methoxy-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-6-methoxy-2-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the iodination of 6-methoxy-2-methylquinoline. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
Starting Material: 6-Methoxy-2-methylquinoline
Reagents: Iodine (I₂), Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)
Conditions: Acidic medium (e.g., acetic acid)
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can also be considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-6-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran)
Major Products:
Substitution: 5-Amino-6-methoxy-2-methylquinoline, 5-Thio-6-methoxy-2-methylquinoline
Oxidation: 5-Iodo-6-methoxyquinoline-2-carboxylic acid
Reduction: 5-Iodo-6-methoxy-2-methyltetrahydroquinoline
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-6-methoxy-2-methylquinoline is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure. It can be used to label biomolecules and study their interactions in living cells.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, and anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-Iodo-6-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance its binding affinity and selectivity towards specific targets. The methoxy and methyl groups may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Comparación Con Compuestos Similares
6-Methoxy-2-methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-6-methoxy-2-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
5-Iodo-2-methylquinoline:
Uniqueness: 5-Iodo-6-methoxy-2-methylquinoline is unique due to the combination of iodine, methoxy, and methyl groups in the quinoline ring
Propiedades
Fórmula molecular |
C11H10INO |
|---|---|
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
5-iodo-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H10INO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3 |
Clave InChI |
JTOIIAANXNXUCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=C(C=C2)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)
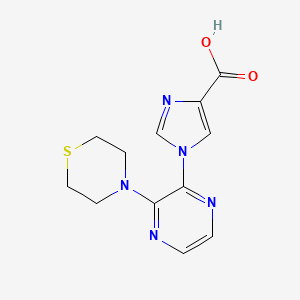




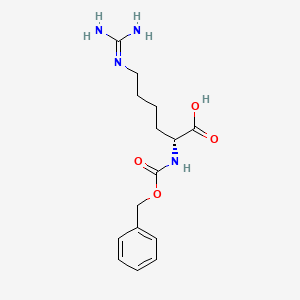

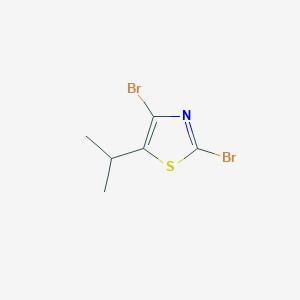

![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)
